molecular formula C11H14ClNO2 B580942 3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride CAS No. 29983-76-4

3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride

Cat. No.: B580942
CAS No.: 29983-76-4
M. Wt: 227.688
InChI Key: GAHVJLVAXXZKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two methoxy groups at positions 5 and 8, and a dihydroisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward route to the desired compound with good yields.

Another method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction produces the dihydroisoquinoline core, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with various substituents.

Scientific Research Applications

3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar structure but with methoxy groups at positions 6 and 7.

    1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Contains additional methoxy groups and a benzyl substituent.

Uniqueness

3,4-Dihydro-5,8-dimethoxyisoquinolineHydrochloride is unique due to the specific positioning of its methoxy groups and its hydrochloride salt form, which enhances its solubility and potential applications. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

29983-76-4

Molecular Formula

C11H14ClNO2

Molecular Weight

227.688

IUPAC Name

5,8-dimethoxy-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10;/h3-4,7H,5-6H2,1-2H3;1H

InChI Key

GAHVJLVAXXZKOD-UHFFFAOYSA-N

SMILES

COC1=C2CCN=CC2=C(C=C1)OC.Cl

Origin of Product

United States

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